![molecular formula C19H20FN3O2 B2801716 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396888-44-0](/img/structure/B2801716.png)
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a chemical compound with the molecular formula C19H20FN3O2 and a molecular weight of 341.386. It has been mentioned in the context of medicinal chemistry research .
Synthesis Analysis
While specific synthesis details for 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide were not found, similar compounds have been synthesized using various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .Applications De Recherche Scientifique
Anti-Tubercular Activity
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers synthesized a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results highlight the compound’s potential in combating TB.
Pharmacokinetics and Toxicity Assessment
Investigating the compound’s pharmacokinetic profile is essential for drug development. Researchers evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, toxicity studies assess its impact on human cells, ensuring safety during clinical trials. Preliminary results suggest that the compound is non-toxic to human embryonic kidney cells (HEK-293) .
Exploration of Related Derivatives
Researchers may explore related compounds by modifying the substituents on the benzamide core. For instance, derivatives with different fluorine substitutions or alternative heterocyclic moieties could exhibit distinct biological activities. Investigating these analogs broadens our understanding of the structure-activity landscape.
Mécanisme D'action
Target of Action
The compound “3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” primarily targets the BCR-ABL/c-KIT kinases . These kinases play a crucial role in the progression of certain types of cancers, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs) .
Mode of Action
This compound acts as a dual kinase inhibitor , blocking the signaling pathways mediated by BCR-ABL/c-KIT . By inhibiting these kinases, the compound interferes with the cell cycle progression, leading to the induction of apoptosis . This results in the suppression of tumor progression in CML and GISTs .
Biochemical Pathways
The compound affects the BCR-ABL/c-KIT mediated signaling pathways . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, the compound disrupts the normal functioning of the cancer cells, leading to their death .
Pharmacokinetics
The compound has demonstrated good oral pharmacokinetic properties . It has an oral half-life of 2.8 hours and an absolute bioavailability of 47% . These properties suggest that the compound can be effectively absorbed and utilized by the body .
Result of Action
The compound exhibits strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines . It effectively suppresses tumor progression in both CML and GISTs . In preclinical animal models, the compound has shown significant tumor suppression effects .
Propriétés
IUPAC Name |
3-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-5-1-3-15(11-17)18(24)22-12-14-6-9-23(10-7-14)19(25)16-4-2-8-21-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZBFKXRGHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.